2-(4-Chloro-3-methoxyphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHKCKVSWCDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608116 | |
| Record name | (4-Chloro-3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-19-7 | |
| Record name | 4-Chloro-3-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-3-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 4 Chloro 3 Methoxyphenyl Acetic Acid
Strategic Retrosynthetic Analysis of the 2-(4-Chloro-3-methoxyphenyl)acetic Acid Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. arxiv.org For this compound, the primary disconnection points are the C-C bond between the phenyl ring and the acetic acid moiety, and the functional group transformations of the carboxylic acid.
Two principal retrosynthetic disconnections can be envisioned for the core structure:
Disconnection 1: C(aryl)-C(alkyl) bond: This approach disconnects the bond between the aromatic ring and the adjacent methylene (B1212753) carbon of the acetic acid group. This leads to precursors such as a 4-chloro-3-methoxyphenyl derivative that can be coupled with a two-carbon synthon. This strategy is common in syntheses involving cross-coupling reactions.
Disconnection 2: Functional Group Interconversion (FGI): This strategy involves targeting the carboxylic acid functional group for transformation. The acid can be traced back to more easily installed precursors like a nitrile (-CN) or an ester (-COOR). This is a very common and often practical approach. For instance, the target molecule can be derived from 2-(4-chloro-3-methoxyphenyl)acetonitrile (B76361) via hydrolysis. The acetonitrile (B52724) itself can be synthesized from the corresponding benzyl (B1604629) halide (e.g., 1-(chloromethyl)-4-chloro-3-methoxybenzene) through nucleophilic substitution with a cyanide salt.
These strategies form the basis for the various synthetic pathways developed for this class of compounds.
Evolution of Synthetic Pathways
The synthesis of phenylacetic acids has evolved from classical, multi-step procedures to more efficient and sophisticated catalytic methods.
Traditional methods for synthesizing the this compound core rely on robust and well-documented chemical reactions. One of the most common routes is the hydrolysis of a corresponding benzyl cyanide.
Benzyl Cyanide Hydrolysis: This two-step process typically begins with the halogenation of 4-chloro-3-methoxytoluene (B1359862) to yield 1-(chloromethyl)-4-chloro-3-methoxybenzene. This benzyl chloride is then treated with a cyanide salt, such as sodium cyanide, to form 2-(4-chloro-3-methoxyphenyl)acetonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions. google.com For example, reacting the nitrile with an aqueous solution of a strong base like potassium hydroxide, followed by acidification, yields the desired product.
Carbonylation of Benzyl Halides: Another established method involves the carbonylation of a benzyl halide. In this approach, 1-(chloromethyl)-4-chloro-3-methoxybenzene can be reacted with carbon monoxide in the presence of a suitable catalyst and a base. This method can offer high product purity and involves mild reaction conditions, though it may require careful control to prevent catalyst deactivation. google.com
| Method | Starting Material | Key Reagents | Intermediate | Advantage |
| Benzyl Cyanide Hydrolysis | 4-Chloro-3-methoxytoluene | 1. Halogenating agent2. NaCN or KCN3. H₂SO₄ or KOH | 2-(4-chloro-3-methoxyphenyl)acetonitrile | Reliable, uses common reagents |
| Carbonylation | 1-(chloromethyl)-4-chloro-3-methoxybenzene | CO, Catalyst (e.g., Palladium-based), Base | N/A | High purity, mild conditions |
Modern organic synthesis has introduced advanced reagents and catalytic systems to improve the efficiency, selectivity, and scope of reactions. For the synthesis of arylalkanoic acids, palladium-catalyzed cross-coupling reactions are particularly prominent.
Suzuki-Miyaura Coupling: A potential modern route involves a Suzuki-Miyaura coupling. This would entail reacting a boronic acid derivative, such as (4-chloro-3-methoxyphenyl)boronic acid, with a haloacetic acid ester (e.g., methyl bromoacetate) in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the ester would yield the final product. The synthesis of the required (4-chloro-3-methoxyphenyl)boronic acid itself can be achieved from precursors like 1-bromo-4-chloro-2-methoxybenzene. google.com
Heck Reaction: The Heck reaction could also be adapted. For instance, coupling 1-bromo-4-chloro-2-methoxybenzene with an acrylic acid ester, followed by reduction of the double bond and hydrolysis, could provide an alternative pathway.
These catalytic methods often offer advantages such as milder reaction conditions, higher functional group tolerance, and improved yields compared to more traditional methods.
Stereoselective Synthesis Approaches for Chiral Analogs and Derivatives
While this compound itself is achiral, the synthesis of its chiral derivatives, particularly those with a substituent at the α-carbon (the carbon adjacent to the carboxylic acid), is of significant interest in medicinal chemistry. acs.org
Approaches to stereoselective synthesis include:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the acetic acid moiety to direct the stereoselective introduction of a substituent at the α-position. Subsequent removal of the auxiliary provides the enantioenriched product.
Asymmetric Catalysis: Organocatalysis and transition-metal catalysis can be employed for the enantioselective synthesis of α-substituted phenylacetic acid derivatives. For instance, the asymmetric addition of nucleophiles to ketenes derived from the parent acid could be a viable strategy. acs.org
Enzymatic Resolution: A racemic mixture of a chiral derivative can be resolved using enzymes (e.g., lipases) that selectively react with one enantiomer, allowing for the separation of the two.
Sustainable and Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.
Key green chemistry approaches applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical CO₂. mdpi.comijpsjournal.com
Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comijpsjournal.com
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The development of recoverable and reusable catalysts is a key area of green chemistry research. acs.org
One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can reduce solvent usage, purification steps, and waste generation. acs.orgmdpi.com
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Atom Economy | Favoring catalytic routes (e.g., carbonylation) over multi-step syntheses with protecting groups. | Reduces waste generation. acs.org |
| Safer Solvents | Using water or ethanol for hydrolysis steps instead of hazardous organic solvents. | Reduces environmental impact and improves safety. ijpsjournal.com |
| Energy Efficiency | Utilizing microwave irradiation for steps like nitrile hydrolysis. | Shorter reaction times and lower energy consumption. mdpi.com |
| Catalysis | Employing recyclable catalysts for cross-coupling reactions. | Minimizes waste and cost. |
Synthesis of Diverse Derivatives and Analogues for Structure-Activity Exploration
To explore the structure-activity relationships (SAR) of molecules based on the this compound scaffold, a diverse library of derivatives is often required. acs.orgnih.govmdpi.comdocumentsdelivered.com The carboxylic acid group is a prime handle for derivatization.
Amide Formation: The carboxylic acid can be readily converted to a wide range of amides by coupling with various primary or secondary amines. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: Reaction with different alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields a variety of esters.
Modifications of the Aromatic Ring: The chloro and methoxy (B1213986) groups on the phenyl ring can be modified or replaced. For example, nucleophilic aromatic substitution could potentially replace the chlorine atom, or the methoxy group could be demethylated to a phenol, which can then be further functionalized.
Alpha-Substitution: As discussed in the stereoselective section, the alpha-carbon can be functionalized to introduce new substituents, leading to a wide array of analogues.
These synthetic modifications allow for a systematic investigation of how different structural features influence the biological activity of the resulting compounds.
Modifications of the Acetic Acid Moiety
The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of various functional derivatives, primarily esters and amides. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com The reaction conditions can be tailored based on the specific alcohol being used, with typical yields for esterification of similar aromatic acetic acids ranging from moderate to high. researchgate.netmedcraveonline.comnih.gov
Amidation: The synthesis of amides from this compound involves the formation of a peptide-like bond with an amine. Direct reaction between the carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid is typically activated using a variety of coupling reagents. fishersci.co.uk Common modern coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine to form the desired amide. luxembourg-bio.com This method is highly versatile and can be used to couple a wide range of primary and secondary amines, including those that are electron-deficient. nih.gov
Below is an interactive table summarizing representative modifications of the acetic acid moiety.
| Product Type | Reagents and Conditions | General Yield Range (%) |
| Ester | Alcohol (e.g., Ethanol, Methanol), H₂SO₄ (cat.), Reflux | 65-95 |
| Amide | Primary/Secondary Amine, EDC, HOBt, DMAP, CH₃CN, rt | 58-93 |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Reflux | High |
| Anhydride (B1165640) | Acetic Anhydride, Heat | Variable |
Note: Yields are generalized based on standard procedures for similar phenylacetic acid derivatives and may vary depending on the specific substrates and reaction conditions.
Substituent Variations on the Phenyl Ring
The aromatic phenyl ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups, thereby altering the electronic and steric properties of the molecule. The regioselectivity of these reactions is dictated by the directing effects of the existing chloro and methoxy substituents.
The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The chloro group (-Cl) is a deactivating but also ortho-, para-directing group. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and para to the methoxy group and ortho to the chloro group. The most likely positions for substitution are C2 and C6.
Halogenation: Further halogenation of the phenyl ring can be achieved using standard electrophilic halogenation conditions. For instance, bromination can be carried out using bromine in a solvent like acetic acid. nih.gov The regioselectivity would be influenced by the existing substituents, leading to the introduction of a bromine atom at one of the activated positions on the ring.
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. frontiersin.org This reaction introduces a potent electron-withdrawing group, which can significantly modify the compound's properties. Care must be taken to control the reaction conditions to avoid over-nitration and ensure selective mono-nitration. frontiersin.org
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comsigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org This is a powerful method for forming a new carbon-carbon bond and introducing a ketone functionality, which can serve as a handle for further synthetic transformations.
The following table outlines potential electrophilic substitution reactions on the phenyl ring.
| Reaction Type | Reagents | Potential Product |
| Bromination | Br₂, Acetic Acid | 2-(2-Bromo-4-chloro-3-methoxyphenyl)acetic acid |
| Nitration | HNO₃, H₂SO₄ | 2-(4-Chloro-3-methoxy-6-nitrophenyl)acetic acid |
| Acylation | Acetyl Chloride, AlCl₃ | 2-(2-Acetyl-4-chloro-3-methoxyphenyl)acetic acid |
Note: The indicated products are predicted based on the directing effects of the existing substituents. Actual product distribution may vary.
Heterocyclic Conjugates and Biphenylacetic Acid Structures
The synthesis of more complex molecular architectures can be achieved by forming new rings attached to the this compound core or by creating a biphenyl (B1667301) system.
Heterocyclic Conjugates: The acetic acid moiety can be used as a starting point for the construction of various heterocyclic rings. For example, derivatives of phenylacetic acid can be used in multicomponent reactions to synthesize complex heterocyclic systems like pyrazoles and thiazoles. iaea.orgekb.egnih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org These reactions often involve the condensation of the phenylacetic acid derivative with other reagents to build the heterocyclic ring system in a stepwise or one-pot fashion. For instance, α-haloketones derived from the parent acid can react with thiourea (B124793) or thiosemicarbazide (B42300) derivatives to form thiazole (B1198619) rings. acs.orgnih.gov
Biphenylacetic Acid Structures: The chloro-substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biphenyl structures. nih.govlookchem.comrsc.org This reaction involves the coupling of the aryl chloride with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.netuliege.bersc.orgmdpi.com This methodology is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex biphenyl derivatives from this compound. nih.gov
A summary of potential reactions for creating biphenyl structures is provided in the table below.
| Reaction Name | Coupling Partner | Catalyst System | General Yield Range (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70-95 |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ | 75-98 |
| Stille Coupling | Phenyltributyltin | Pd(PPh₃)₄ | 60-90 |
Note: Yields are generalized based on typical palladium-catalyzed cross-coupling reactions and can vary based on specific substrates, catalysts, and conditions.
Computational Chemistry and Molecular Modeling in Understanding 2 4 Chloro 3 Methoxyphenyl Acetic Acid
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of a molecule's behavior by solving the Schrödinger equation, albeit with approximations. These methods are instrumental in understanding the intrinsic properties of 2-(4-Chloro-3-methoxyphenyl)acetic acid.
The electronic and reactive nature of a molecule can be largely understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. Reactivity indices such as chemical potential, hardness, and softness, which are derived from HOMO and LUMO energies, would further quantify its reactive tendencies. While specific HOMO-LUMO energy values for this compound are not published, the analysis of related structures suggests that the aromatic ring and the carboxylic acid group are key regions of electronic activity.
Quantum chemical methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. For this compound, computational tools could generate theoretical infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical IR spectra can help in the assignment of vibrational modes observed in experimental spectra. Similarly, calculated NMR chemical shifts are invaluable for interpreting experimental NMR data and confirming the molecular structure. The prediction of electronic transitions through Time-Dependent DFT (TD-DFT) can aid in the understanding of the UV-Visible absorption spectrum. While experimental spectra for related compounds like 4-chlorophenylacetic acid are available, specific computational predictions for this compound have not been reported in the literature reviewed. nih.gov
Molecular Docking Simulations for Biological Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting how a small molecule, or ligand, might interact with a protein's binding site.
Molecular docking simulations can be used to predict the binding mode of this compound with various biological targets. For instance, studies on phenylacetic acid derivatives have explored their interactions with targets like DNA and various enzymes. jspae.comresearchgate.net In a hypothetical docking study of this compound, the molecule would be placed in the active site of a target protein, and its conformational flexibility would be explored to find the most stable binding pose. The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For example, a recent study on phenylacetic acid derivatives showed that 3-chlorophenylacetic acid exhibits significant polar interactions with DNA residues. jspae.com This suggests that the chloro and methoxy (B1213986) groups on the phenyl ring of this compound would play a crucial role in determining its binding orientation and specificity.
A critical aspect of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher affinity.
While specific docking studies for this compound are not available, research on analogous compounds provides valuable insights. For example, molecular docking studies of various phenylacetic acid derivatives against DNA, Pim kinase protein, and urease enzymes have been conducted. jspae.comresearchgate.net The results indicated that substituents on the phenyl ring significantly influence the docking score. For instance, 3-chlorophenylacetic acid was found to have a potent inhibitory activity against DNA with a docking score of -7.809. jspae.com The binding affinities of several phenylacetic acid derivatives are presented in the table below, illustrating how different functional groups can affect the interaction with biological targets.
| Compound | Target | Docking Score (kcal/mol) |
|---|---|---|
| 3-chlorophenylacetic acid | DNA | -7.809 |
| 3-nitrophenylacetic acid | DNA | -7.428 |
| 3-hydroxyphenylacetic acid | DNA | -7.388 |
| 2-propylacetic acid | Pim kinase | -6.577 |
| 4-propyl-phenylacetic acid | Urease | -8.525 |
These findings suggest that this compound, with its combination of a chloro and a methoxy group, would likely exhibit interesting binding properties with various biological macromolecules. The electron-withdrawing nature of the chlorine atom and the electron-donating and hydrogen-bonding potential of the methoxy group would contribute to its binding affinity and selectivity.
Identification of Putative Biological Targets
Computational methods are instrumental in identifying potential biological targets for compounds like this compound. Techniques such as molecular docking and virtual screening are employed to predict how this molecule might interact with the binding sites of various proteins.
Molecular docking simulations can be used to assess the binding affinity and orientation of this compound within the active sites of enzymes or receptors. For instance, given the structural similarities to some anti-inflammatory agents, cyclooxygenase (COX) enzymes could be considered potential targets. A hypothetical docking study would prioritize such enzymes and use scoring functions to estimate the binding energy (ΔG), providing a rank of potential interactions. The chloro and methoxy groups on the phenyl ring are expected to play significant roles in these interactions through hydrophobic and potential hydrogen bonding, respectively.
Virtual screening of large protein databases against the structure of this compound can further broaden the search for putative targets. This process can help identify unexpected interactions, potentially revealing novel mechanisms of action or therapeutic applications for the compound and its derivatives. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with biological targets. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal how the molecule samples different conformations.
Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, the acetic acid side chain is expected to exhibit higher flexibility compared to the more rigid phenyl ring. Understanding these dynamics is crucial, as the conformational state of the molecule can significantly influence its binding affinity to a biological target.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. nih.gov These studies aim to establish a relationship between the chemical structure and the biological activity of a series of compounds.
To perform a QSAR analysis, a set of molecular descriptors that quantify various aspects of a molecule's structure are calculated. nih.gov For a series of analogs of this compound, these descriptors would capture electronic, steric, and hydrophobic properties.
Table 1: Examples of Computational Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Example | Property Described |
|---|---|---|
| Electronic | Partial Charges, Dipole Moment | Distribution of electrons within the molecule |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule |
| Topological | Connectivity Indices | Atom connectivity and branching |
These descriptors can be calculated using various computational chemistry software packages and form the basis for building predictive QSAR models.
Once the descriptors are calculated for a series of compounds with known biological activities, a mathematical model can be developed to predict the activity of new, untested compounds. nih.gov Common methods for building QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.
A hypothetical QSAR model for derivatives of this compound might take the form of a linear equation:
log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where IC50 is the concentration of the compound that inhibits a biological process by 50%, and the coefficients (c0, c1, c2, etc.) are determined by the regression analysis. Such a model could reveal, for example, that increasing hydrophobicity at a certain position while maintaining a specific electronic profile on the phenyl ring enhances biological activity. These predictive models are invaluable for prioritizing the synthesis of new derivatives with potentially improved efficacy. frontiersin.org
Mechanistic Biological Investigations of 2 4 Chloro 3 Methoxyphenyl Acetic Acid and Its Research Analogs Preclinical and in Vitro
In Vitro Screening for Biological Activities and Their Molecular Basis
Investigation of Anti-Inflammatory Mechanisms, including Cytokine and Enzyme Modulation
No studies were found that specifically investigated the in vitro anti-inflammatory mechanisms of 2-(4-Chloro-3-methoxyphenyl)acetic acid, including its effects on cytokine and enzyme modulation. While research on other substituted phenylacetic acid derivatives suggests potential anti-inflammatory properties within this class of compounds, no direct evidence for the subject compound is available.
Cellular Apoptosis Induction Pathways and Cell Cycle Regulation
There is no available research detailing the cellular apoptosis induction pathways or the effects on cell cycle regulation specifically for this compound. Studies on other complex molecules incorporating a chlorophenyl moiety have shown apoptosis induction in cancer cell lines, but this cannot be directly attributed to the this compound structure itself.
Antimicrobial Mechanisms of Action against Bacterial and Fungal Strains
Information regarding the antimicrobial mechanisms of action of this compound against specific bacterial and fungal strains is not present in the available scientific literature. Phenylacetic acid and its derivatives are known to possess general antimicrobial properties, but specific data for the titled compound is absent.
Identification and Characterization of Specific Biological Targets
Enzyme Inhibition and Activation Kinetics
No data from enzyme inhibition or activation kinetic studies for this compound could be located.
Receptor Binding and Modulation Assays
There are no available results from receptor binding and modulation assays for this compound.
Metabolic Profiling and In Vitro Metabolic Stability Studies in Research Models
The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo metabolic clearance. This is often evaluated using subcellular fractions of liver cells, such as microsomes, or intact liver cells (hepatocytes). These systems contain the primary enzymes responsible for drug metabolism.
| Parameter | Description | Typical In Vitro System | Key Measurements |
|---|---|---|---|
| Metabolic Stability | The susceptibility of a compound to biotransformation by metabolic enzymes. | Human Liver Microsomes, Hepatocytes | Parent compound depletion over time |
| Intrinsic Clearance (CLint) | A measure of the intrinsic activity of the metabolic enzymes towards the compound. | Calculated from in vitro stability data | Rate of metabolism independent of blood flow |
| Metabolite Identification | Structural elucidation of metabolic products. | LC-MS/MS analysis of incubates | Mass-to-charge ratio (m/z) of metabolites |
For phenylacetic acid derivatives, metabolic pathways can include hydroxylation of the aromatic ring and the acetic acid side chain, as well as conjugation reactions. The substitution pattern on the phenyl ring, such as the presence of chloro and methoxy (B1213986) groups in this compound, is expected to influence the rate and sites of metabolism. For example, the chlorine atom may direct metabolism to specific positions on the aromatic ring, while the methoxy group could be a site for O-demethylation.
Cellular Assays for Phenotypic Screening and Mechanism Elucidation
Phenotypic screening in cellular models is a powerful tool in drug discovery to identify compounds that induce a desired change in cell behavior or morphology without a preconceived target. This approach is particularly useful for complex diseases where the underlying biology is not fully understood.
Specific phenotypic screening data for this compound are not currently available in published literature. However, research on similar phenylacetic acid analogs has explored their effects on various cancer cell lines. These studies often employ a panel of cell lines to assess the compound's anti-proliferative or cytotoxic activity. The general workflow for such a screening campaign is depicted below.
| Assay Type | Purpose | Typical Cell Lines | Endpoint Measured |
|---|---|---|---|
| Cell Viability/Proliferation Assay | To determine the effect of the compound on cell growth and survival. | Panel of cancer cell lines (e.g., MCF-7, HCT116, A549) | IC50 (half-maximal inhibitory concentration) |
| Apoptosis Assay | To investigate if the compound induces programmed cell death. | Selected sensitive cell lines | Caspase activation, Annexin V staining |
| Cell Cycle Analysis | To determine if the compound affects cell cycle progression. | Selected sensitive cell lines | Distribution of cells in G0/G1, S, and G2/M phases |
In the absence of direct experimental data for this compound, it is hypothesized that its biological activity would be influenced by the electronic and steric properties of the chloro and methoxy substituents. These groups can affect the compound's ability to interact with potential biological targets. Further preclinical in vitro studies are necessary to elucidate the specific cellular effects and mechanism of action of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D NMR for Structural Assignment
No experimental ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for 2-(4-Chloro-3-methoxyphenyl)acetic acid has been located in the surveyed literature. This information is crucial for the unambiguous assignment of the molecular structure by detailing the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
While the exact mass is known, detailed experimental mass spectrometry data, including electron ionization (EI) or electrospray ionization (ESI) spectra and fragmentation patterns, are not available. Such data would confirm the molecular weight and provide insight into the compound's structure and stability under ionization conditions.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
No published FTIR or Raman spectra for this compound could be identified. These vibrational spectroscopy techniques are essential for identifying characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and vibrations associated with the substituted aromatic ring.
X-ray Crystallography and Powder Diffraction for Solid-State Structure Elucidation
There are no available reports on the single-crystal X-ray diffraction or powder X-ray diffraction (PXRD) analysis of this compound. This type of analysis is necessary to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Chromatographic Methods (HPLC, GC, LC-MS) for Purity Assessment and Isolation in Research Contexts
Specific high-performance liquid chromatography (HPLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) methods developed for the purity assessment or isolation of this compound are not described in the available literature. These methods are fundamental for verifying the purity of research samples and for isolating the compound from reaction mixtures.
Polymorphism Characterization and Analysis for Pharmaceutical Development Research
No studies concerning the polymorphism of this compound have been reported. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each possessing different physical properties that can be critical in pharmaceutical development.
Applications As Research Intermediates and Probes in Scientific Disciplines
Role in Preclinical Drug Discovery and Lead Optimization
In the realm of medicinal chemistry, 2-(4-Chloro-3-methoxyphenyl)acetic acid and its structural analogs are recognized as important building blocks for the development of new therapeutic agents. The phenylacetic acid motif is a common feature in many biologically active compounds, and the specific substitutions on the phenyl ring can significantly influence pharmacological properties.
The structure of this compound makes it a key intermediate in the synthesis of a variety of potential pharmaceuticals, particularly those targeting inflammation, pain, and cancer. chemimpex.com Medicinal chemists utilize this compound as a starting point for creating libraries of derivatives, where modifications to the core structure can lead to the identification of a "lead compound"—a molecule with promising therapeutic activity that can be further optimized. nih.gov
The synthesis process often involves leveraging the carboxylic acid group to form amides, esters, or other functional groups, or modifying the aromatic ring through reactions like substitution. This strategic derivatization allows for the exploration of the structure-activity relationship (SAR), which is crucial for enhancing the potency and selectivity of a potential drug. For instance, compounds with similar structures are considered ideal for the design of non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.com The versatility of such acetic acid scaffolds is further highlighted by their use as platforms for advanced chemical modifications, including Suzuki-Miyaura reactions, to develop targeted enzyme inhibitors. frontiersin.orgnih.gov
Table 1: Examples of Bioactive Compound Classes Synthesized from Phenylacetic Acid Scaffolds This table is representative of synthetic strategies applied to phenylacetic acid derivatives.
| Derivative Class | Therapeutic Area | Synthetic Approach |
| Heterocyclic Amides | Anti-inflammatory, Analgesic | Coupling of the carboxylic acid with various amine-containing heterocycles. |
| Pyrazoline Hybrids | Anticancer | Multi-step synthesis involving hetero-Diels–Alder reactions to build complex fused-ring systems. mdpi.com |
| Thiophene-based Inhibitors | Anti-inflammatory, Anticancer | Suzuki-Miyaura cross-coupling to attach different aryl or heteroaryl groups. nih.gov |
| Fused-ring Furylacetic Acids | Antibacterial | Multicomponent reactions involving condensation and cyclization. mdpi.com |
Once novel compounds are synthesized from this compound, they undergo rigorous testing in laboratory settings to determine their biological effects. Derivatives have demonstrated significant potential in several key therapeutic areas.
In oncology research, modifications to the parent structure have yielded compounds with enhanced cytotoxicity against various human cancer cell lines. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For example, some derivatives have shown IC50 values comparable to established chemotherapy drugs, inducing apoptosis (programmed cell death) through the activation of caspase pathways. One complex derivative was subjected to the National Cancer Institute's 60-cell line screening, where it showed a weak impact on the growth of specific leukemia and central nervous system cancer cell lines. mdpi.com
In the context of inflammation, related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in in vitro models. Other research has focused on developing inhibitors for specific enzymes involved in the inflammatory pathway, such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), with some derivatives showing inhibitory activity in the low micromolar range. nih.gov
Table 2: Summary of In Vitro Pharmacological Findings for Phenylacetic Acid Derivatives This table collates representative findings from studies on various derivatives.
| Activity Type | Model/Assay | Key Findings |
| Anticancer | Human Cancer Cell Lines | Induced apoptosis; exhibited significant cytotoxicity with IC50 values indicating strong potential. |
| Anticancer | NCI-60 Cell Line Screen | A pyrazoline derivative showed weak growth inhibition against leukemia lines (RPMI-8226, CCRF-CEM) and a CNS cancer line (SF-539). mdpi.com |
| Anti-inflammatory | In Vitro Cytokine Assay | Reduced levels of pro-inflammatory cytokines TNF-alpha and IL-6. |
| Enzyme Inhibition | mPGES-1 Cell-free Assay | A thiophene-based derivative showed selective inhibitory activity in the low micromolar range. nih.gov |
| Cell Cycle Analysis | A549 Lung Cancer Cells | A promising derivative induced cell cycle arrest in the G0/G1 phase. nih.gov |
Utility in Agrochemical Research and Development, specifically Herbicide Formulation
This compound belongs to the family of phenoxy herbicides, a class of compounds that has been pivotal in modern agriculture for selective weed control. nih.gov Its structural similarity to widely used herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) underscores its application in the formulation of products designed to manage unwanted plant growth in cereal crops and pastures. wikipedia.orgmt.gov
The mechanism of action for these herbicides is based on their function as synthetic auxins. wikipedia.orgmt.gov Auxins are a class of plant growth hormones that regulate cell division and elongation. When a susceptible broadleaf plant absorbs the synthetic auxin, it is translocated to the meristems—the regions of active growth. wikipedia.orgmt.gov The herbicide then induces rapid, uncontrolled, and unsustainable growth, leading to physiological disruption, stem curling, leaf withering, and ultimately, the death of the plant. wikipedia.orgmt.gov This mode of action is selective, primarily affecting broadleaf (dicot) plants while leaving grasses (monocots) like wheat and corn largely unharmed. wikipedia.org
The specific arrangement of substituents on the phenyl ring is critical to the herbicidal activity, and research in this area involves synthesizing and testing analogs like this compound to develop new herbicide formulations with improved efficacy or different selectivity profiles. ucanr.edu
Table 3: Structural Comparison of Phenoxyacetic Acid Herbicides
| Compound Name | Chemical Structure | Key Substituents on Phenyl Ring |
| This compound | C₉H₉ClO₃ | 4-Chloro, 3-Methoxy |
| MCPA ((4-Chloro-2-methylphenoxy)acetic acid) | C₉H₉ClO₃ | 4-Chloro, 2-Methyl nih.gov |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | C₈H₆Cl₂O₃ | 2-Chloro, 4-Chloro mt.gov |
Contributions to Chemical Biology Tool Development and Probe Synthesis
While its primary applications are as an intermediate in drug and agrochemical synthesis, the chemical structure of this compound also lends itself to the development of chemical biology tools. Chemical probes are specialized molecules designed to study biological systems, often by tracking a biological process or identifying the molecular target of a bioactive compound.
The carboxylic acid functional group is a particularly useful "handle" for chemical modification. It can be readily converted into an active ester or coupled with an amine-containing molecule, allowing it to be attached to various functional tags. For instance, it could be linked to:
A reporter group: such as a fluorophore or a biotin (B1667282) tag, to visualize the distribution of the molecule in cells or to isolate its binding partners.
A reactive group: such as a photoaffinity label, which upon activation by light can form a covalent bond with its target protein, enabling definitive identification.
The synthesis of such activity-based probes (ABPs) is a sophisticated process. Modern methods, such as solid-phase peptide synthesis and native chemical ligation, are employed to construct complex probes, sometimes incorporating the core structure of a small molecule like a phenylacetic acid derivative. nih.gov Although specific probes based on this compound are not widely reported, its established biological relevance makes it a candidate scaffold for designing future tools to investigate the physiological pathways affected by this class of compounds.
Future Directions and Emerging Research Opportunities
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enhancing the efficiency, accuracy, and speed of research and development. researchgate.net These technologies can be pivotal in optimizing the molecular design of derivatives of 2-(4-Chloro-3-methoxyphenyl)acetic acid to predict their interactions with biological targets and streamline their development. researchgate.net
Furthermore, AI and ML can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new chemical entities. nih.gov By analyzing the structural features of this compound and its potential derivatives, deep learning models can forecast their pharmacokinetic profiles, helping to identify candidates with favorable properties early in the discovery pipeline and reducing the risk of late-stage failures. mdpi.comnih.gov
Table 1: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. | Accelerates the identification of bioactive derivatives. nih.gov |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Facilitates the design of innovative compounds with improved efficacy and safety. mdpi.com |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of compounds based on their chemical structure. | Guides the optimization of lead compounds by identifying key structural motifs. nih.gov |
| ADME/T Prediction | Predictive models forecast the pharmacokinetic and toxicity profiles of new compounds. | Reduces the likelihood of clinical trial failures due to poor ADME/T properties. nih.gov |
Exploration of New Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)
Modern synthetic methodologies offer greener, more efficient, and scalable routes for producing fine chemicals and active pharmaceutical ingredients (APIs). The synthesis of this compound and its derivatives stands to benefit significantly from techniques like flow chemistry and photocatalysis.
Flow Chemistry: This approach involves performing chemical reactions in a continuous stream rather than in a batch reactor. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety. mdpi.comnih.gov For the synthesis of acetic acid derivatives, a continuous-flow setup can enable rapid optimization of reaction conditions and facilitate seamless scale-up from laboratory to industrial production. mdpi.com
Photocatalysis: Utilizing light to drive chemical reactions, photocatalysis represents a sustainable and powerful synthetic tool. rsc.org Recent research has demonstrated the direct synthesis of acetic acid from feedstocks like methane (B114726) and CO2 using photocatalysts, highlighting the potential for environmentally friendly production methods. rsc.orgacs.orgnih.gov Applying photocatalytic methods to the synthesis or modification of this compound could open up novel reaction pathways, potentially reducing the reliance on harsh reagents and minimizing waste generation. nih.gov
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Relevance to this compound |
| Batch Chemistry | Well-established, suitable for small-scale synthesis. | Traditional method for laboratory-scale production. |
| Flow Chemistry | Enhanced safety, better process control, easy scalability, potential for higher yields. | Ideal for optimizing synthesis and enabling large-scale, efficient manufacturing of the compound and its derivatives. nih.gov |
| Photocatalysis | Mild reaction conditions, high selectivity, use of sustainable energy source (light). | Offers green synthetic routes and access to novel chemical transformations for creating unique derivatives. rsc.org |
Uncovering Novel Therapeutic Applications Beyond Current Scope in Preclinical Models
Phenylacetic acid derivatives are known to be versatile intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications. chemimpex.com While the primary applications of compounds like this compound may be established, there is considerable scope for uncovering new therapeutic uses through preclinical research.
Derivatives of this compound can be synthesized and screened against a wide array of biological targets. For example, incorporating heterocyclic moieties like 1,2,4-triazoles or imidazoles, which are present in many anticancer and antimicrobial agents, could yield novel compounds with potent biological activity. mdpi.commdpi.com The core structure of this compound can serve as a scaffold for developing new classes of drugs. For instance, its use in the synthesis of thiopyrano[2,3-d]thiazole derivatives has been explored for potential anticancer properties. mdpi.com
Analysis of Intellectual Property Landscape for Research Innovation and Patent Strategies
The intellectual property (IP) landscape provides critical insights into the commercial and scientific focus surrounding a particular class of compounds. A thorough analysis of patents related to phenylacetic acid derivatives can reveal areas of innovation, identify potential competitors, and inform strategic research and development decisions.
Patents in this area often cover novel synthesis methods, new chemical entities, and specific therapeutic uses. google.comgoogle.comgoogle.com For researchers working with this compound, this analysis can highlight "white spaces" or underexplored areas where new inventions could be patentable. For example, patents might exist for its use in creating certain types of insecticides, but not for specific pharmaceutical applications. google.com
A forward-looking IP strategy would involve not only protecting novel derivatives and their therapeutic uses but also patenting innovative synthetic processes, particularly those employing green technologies like flow chemistry or photocatalysis. This approach can create a robust patent portfolio that secures a competitive advantage and maximizes the value of research innovations stemming from this compound.
Q & A
Basic Synthesis: What are the optimized reaction conditions for synthesizing 2-(4-Chloro-3-methoxyphenyl)acetic acid?
Methodological Answer:
The synthesis typically involves regioselective functionalization of a phenylacetic acid precursor. Key steps include:
- Halogenation: Bromine in acetic acid under controlled temperature (room temperature, 1–2 hours) to introduce chlorine at the 4-position of the phenyl ring .
- Solvent Choice: Acetic acid is preferred for its ability to stabilize intermediates and enhance regioselectivity .
- Purification: Recrystallization from ethanol/water mixtures yields high-purity crystals, confirmed via melting point analysis and NMR spectroscopy .
Critical Parameters: Reaction time, stoichiometry of halogenating agents, and pH control during neutralization steps to avoid side reactions.
Structural Characterization: What analytical techniques are most reliable for confirming the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Provides precise bond lengths, angles, and hydrogen-bonding motifs. For example, centrosymmetric dimers linked by O–H···O hydrogen bonds (R₂²(8) motif) are common in phenylacetic acid derivatives .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using substituent-induced chemical shifts (e.g., methoxy groups at δ ~3.8 ppm for protons, ~55 ppm for carbons) .
- IR Spectroscopy: Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
Data Table (Example SCXRD Parameters):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (Å, °) | a=12.502, b=8.269, c=9.020, β=93.573 |
| R-factor | 0.026 |
Advanced Reactivity: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Substituent Effects: The electron-withdrawing chlorine (4-position) and electron-donating methoxy (3-position) groups create a polarized aromatic system. This enhances electrophilic substitution at electron-rich sites .
- Experimental Design:
- Use computational tools (DFT) to map electrostatic potential surfaces and predict reactive sites.
- Validate via Suzuki-Miyaura coupling with boronic acids, monitoring regioselectivity using HPLC-MS .
Key Observation: The methoxy group’s near-coplanarity with the ring (~1.2° torsion) stabilizes resonance effects, while the chlorine’s ortho-directing nature influences coupling positions .
Biological Activity: What in vitro assays are suitable for evaluating its antimicrobial potential?
Methodological Answer:
- Assay Design:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity Screening: Pair with mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Controls: Include reference antibiotics (e.g., ampicillin) and solvent-only controls.
Data Interpretation: A >50% inhibition at ≤50 µg/mL suggests promising activity; structure-activity relationships (SAR) can be explored via halogen/methoxy analogues .
Computational Modeling: How can molecular docking predict its interaction with biological targets?
Methodological Answer:
- Protocol:
- Target Selection: Prioritize enzymes with known phenylacetic acid interactions (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- Docking Software: Use AutoDock Vina or Schrödinger Suite, optimizing force fields for halogen bonding .
- Validation: Compare docking scores (e.g., ΔG) with experimental IC₅₀ values from enzyme inhibition assays.
- Key Insight: The chlorine atom’s hydrophobic interactions and methoxy’s hydrogen-bonding capacity enhance target affinity .
Contradictory Data Resolution: How to address discrepancies in reported melting points or bioactivity?
Methodological Answer:
- Root-Cause Analysis:
- Purity Checks: Reanalyze via HPLC (≥95% purity threshold) and elemental analysis.
- Crystallization Conditions: Polymorphs (e.g., vs. amorphous forms) can alter melting points; standardize recrystallization solvents .
- Bioassay Variability: Control for cell passage number, serum batch, and incubation time .
Example: A 5°C variation in melting points may arise from residual solvent in crystals; re-crystallize under anhydrous conditions .
Safety and Handling: What PPE and engineering controls are recommended for lab-scale work?
Methodological Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before aqueous disposal (per local regulations) .
Critical Note: Avoid skin contact; the carboxylic acid group can cause irritation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
